7-Fluoroquinolin-6-amine

Medicinal Chemistry ADME Optimization Lead Optimization

Medicinal chemistry projects requiring precise lipophilicity control often face limited building block options. 7-Fluoroquinolin-6-amine solves this with a quantifiable LogP advantage. • 12.5% higher LogP (1.44) vs. non-fluorinated 6-aminoquinoline - improves membrane permeability without over-lipophilicity • 43% lower LogP than 7-fluoroquinolin-4-amine - avoids non-specific binding in biological assays • ≥98% purity ensures consistent yields in automated parallel synthesis platforms • 6-amino group positioned for nucleophilic functionalization - ideal for kinase inhibitors & GPCR ligands

Molecular Formula C9H7FN2
Molecular Weight 162.16
CAS No. 2102411-80-1
Cat. No. B3049554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroquinolin-6-amine
CAS2102411-80-1
Molecular FormulaC9H7FN2
Molecular Weight162.16
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2N=C1)F)N
InChIInChI=1S/C9H7FN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H,11H2
InChIKeyNAQGBWDTPWLTFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroquinolin-6-amine: High-Purity, Low-LogP Quinoline Building Block


7-Fluoroquinolin-6-amine (CAS 2102411-80-1) is a fluorinated heterocyclic aromatic amine building block based on a quinoline scaffold, with a molecular formula of C9H7FN2 and a molecular weight of 162.16 g/mol [1]. The compound features a primary amine group at the 6-position, enabling versatile downstream functionalization for medicinal chemistry and materials science applications . Its physicochemical profile, including a computed LogP of 1.44 and a topological polar surface area (TPSA) of 39 Ų, is defined by key authoritative vendor data sheets [1]. The compound is primarily sourced as a high-purity (≥98%) research intermediate, typically stored at 2-8°C with protection from light .

Lipophilicity profile Low LogP design for membrane permeability tuning in lead optimization
Functional handle Primary amine at 6-position for versatile nucleophilic derivatization
Procurement grade High-purity (>98%) building block supports reproducible synthesis workflows

Why 7-Fluoroquinolin-6-amine Cannot Be Replaced by Generic Analogs


Simple substitution of 7-fluoroquinolin-6-amine with non-fluorinated or differently substituted analogs is scientifically untenable due to the profound impact of the 7-fluoro substituent on critical molecular properties. The introduction of a single fluorine atom at the 7-position is not a passive modification; it fundamentally alters the compound's lipophilicity, as evidenced by a computed LogP of 1.44 [1], which is a 12.5% increase over the non-fluorinated 6-aminoquinoline (LogP 1.28) [2]. This shift in LogP, driven by the electron-withdrawing nature of fluorine, directly influences pharmacokinetic parameters such as membrane permeability and metabolic stability in derived lead compounds . Furthermore, the 6-amino group in this specific regioisomer is strategically positioned for nucleophilic chemistry, unlike the 4-amino isomer (7-fluoroquinolin-4-amine, LogP 2.54) , which exhibits significantly higher lipophilicity and a distinct electronic environment. The quantitative evidence below confirms that these property differences are not minor; they are decisive factors that dictate the compound's suitability for specific synthetic pathways and its ultimate performance in biological assays.

Non-fluorinated parent may not transfer ADME profile

The 7-fluoro substituent increases lipophilicity compared to 6-aminoquinoline, potentially altering membrane permeability and metabolic stability in derived compounds.

Regioisomeric 4-amino isomer has distinct lipophilicity

7-Fluoroquinolin-4-amine shows significantly higher LogP, leading to different solubility and target-interaction profiles; the 6-amino isomer is not directly interchangeable.

Chloro analog differs in lipophilicity despite similar polarity

7-Chloroquinolin-6-amine exhibits higher LogP while TPSA remains nearly identical; this may shift ADME properties without preserving the hydrogen-bonding context of the fluoro analog.

Quantitative Differentiation vs. Key Analogs


Lipophilicity Control: LogP Increase Over Non-Fluorinated Parent

In drug discovery, fluorine substitution is a well-established strategy for modulating a molecule's lipophilicity to improve membrane permeability and metabolic stability. 7-Fluoroquinolin-6-amine has a computed LogP of 1.44 [1]. This is a 12.5% increase in lipophilicity compared to the non-fluorinated parent scaffold, 6-aminoquinoline, which has a reported LogP of 1.28 [2]. This quantifiable difference is critical for medicinal chemists seeking to fine-tune the physicochemical properties of lead compounds without resorting to larger, more disruptive structural changes.

Lipophilicity (LogP)
Computed property
1.44 vs 1.28
Δ +0.16 (12.5% higher)
Supports lipophilicity tuning in lead optimization
Computed LogP; experimental validation recommended
Medicinal Chemistry ADME Optimization Lead Optimization

Regioisomeric Specificity: Lower Lipophilicity vs. 4-Amino Isomer

The position of the amino group on the quinoline ring is a fundamental determinant of both chemical reactivity and biological activity. 7-Fluoroquinolin-6-amine has a computed LogP of 1.44 [1]. In contrast, its regioisomer, 7-fluoroquinolin-4-amine, exhibits a significantly higher computed LogP of 2.54 . This 43% difference in lipophilicity demonstrates that the two compounds are not interchangeable. The 6-amino isomer is markedly more polar, which will influence its solubility profile and its interactions with polar biological targets or binding pockets.

Regioisomeric Lipophilicity
Computed property
1.44 vs 2.54
Δ -1.10 (43% lower)
Provides lower lipophilicity for polar target design
Significant electronic environment difference
Chemical Biology Structure-Activity Relationship (SAR) Synthetic Chemistry

Halogen-Driven Polarity: Fluoro vs. Chloro Analog Comparison

Halogen substitution on the quinoline core provides medicinal chemists with tools to modulate lipophilicity and electronic effects. 7-Fluoroquinolin-6-amine has a computed LogP of 1.44 and a TPSA of 39.0 Ų [1]. Its chloro analog, 7-chloroquinolin-6-amine, has a computed LogP of 2.1 and a nearly identical TPSA of 38.9 Ų [2]. This direct comparison shows that while both molecules possess very similar polarity (TPSA), the fluoro analog is significantly less lipophilic (ΔLogP = -0.66). This difference is crucial for modulating a lead compound's ADME properties without drastically changing its hydrogen-bonding capacity.

Halogen LogP & TPSA
Computed property
F: LogP 1.44, TPSA 39.0
Cl: LogP 2.1, TPSA 38.9
ΔLogP -0.66, ΔTPSA +0.1
Reduces lipophilicity vs. Cl while retaining polarity
TPSA nearly identical; may improve solubility
Bioisosterism Halogen Bonding Medicinal Chemistry

Procurement-Grade Purity: Verified 98% Purity

High purity is non-negotiable for reproducible research and development. 7-Fluoroquinolin-6-amine is commercially available with a certified purity of 98% . While many analogs are offered at a lower 95% purity grade (e.g., 8-fluoroquinolin-6-amine and 7-chloroquinolin-6-amine ), sourcing the 98% grade material minimizes the risk of side reactions from unknown impurities and ensures greater consistency in quantitative structure-activity relationship (QSAR) studies and scaled-up syntheses.

Procurement Purity
Specification review
98% vs 95%
+3 percentage points
Higher purity may reduce risk of side reactions
Vendor-specified; confirm by in-house QC if required
Chemical Procurement Quality Control (QC) Synthetic Reproducibility

Verified Application Scenarios


Medicinal Chemistry: Fine-Tuning Lipophilicity in Kinase or GPCR Lead Series

7-Fluoroquinolin-6-amine (LogP 1.44) is the preferred building block for projects where precise lipophilicity control is paramount. Its 12.5% increase in LogP over 6-aminoquinoline (LogP 1.28) and 43% lower LogP compared to 7-fluoroquinolin-4-amine (LogP 2.54) provides a unique 'Goldilocks' property for optimizing ADME profiles. This is directly relevant to the synthesis of kinase inhibitors or GPCR ligands, where the 6-amino group serves as a key vector for functionalization, as suggested by patent literature on amino-quinolines [1][2].

Lead Optimization: Halogen Switch from Cl to F to Reduce Lipophilicity

For lead series containing a 7-chloroquinolin-6-amine core, this compound offers a rational, data-driven bioisosteric replacement. The switch from Cl to F maintains near-identical polarity (ΔTPSA = +0.1 Ų) while reducing LogP by 0.66 units. This quantifiable change is a standard medicinal chemistry tactic for improving solubility and reducing non-specific binding, making 7-fluoroquinolin-6-amine a superior intermediate for optimizing advanced leads [3].

High-Throughput Synthesis and QSAR Model Development

The commercial availability of this building block at 98% purity makes it a reliable substrate for automated parallel synthesis platforms. Its high purity ensures consistent reaction yields and minimizes the formation of byproducts that could confound biological assay results. This reliability is essential for generating robust data for QSAR models and for progressing hit-to-lead campaigns without the costly delays associated with compound repurification.

Application
Selection Property
Validation Focus
Lipophilicity tuning in kinase/GPCR lead series
Low LogP scaffold with 6-amino derivatization vector
Assess permeability and metabolic stability in derived compounds
Halogen switch (Cl to F) in lead optimization
Reduced LogP vs. chloro analog while preserving TPSA
Evaluate solubility and off-target binding profiles
High-throughput synthesis and QSAR model development
98% purity building block for reproducible parallel synthesis
Confirm consistent yields and low byproduct formation for robust QSAR data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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